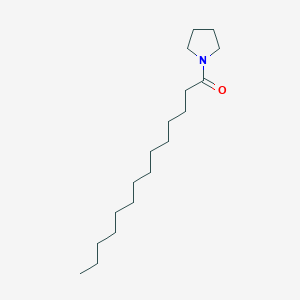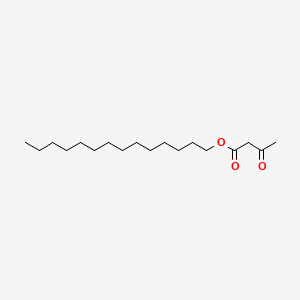
Tetradecyl acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl acetoacetate is a derivative of acetoacetic ester, which is an extremely useful molecule that can be used to make ketones and other molecules . It is related to ethyl acetoacetate (EAA), which is the ethyl ester of acetoacetic acid .
Synthesis Analysis
The synthesis of acetoacetic ester derivatives involves several steps. First, an acid-base reaction occurs where ethoxide functions as a base and removes the acidic alpha-hydrogen, giving the reactive enolate which is then alkylated . This process is known as the Acetoacetic Ester Synthesis .Molecular Structure Analysis
The molecular structure of acetoacetic ester derivatives is characterized by the presence of two carbonyl groups. Each carbonyl has something called an alpha-carbon, and each alpha-carbon has hydrogens that are easily abstracted .Chemical Reactions Analysis
Acetoacetic ester derivatives undergo several chemical reactions. These include enolate formation, enolate alkylation, and decarboxylation . Enolates are good at SN2 reactions and can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of acetoacetic ester derivatives are influenced by their molecular structure. For instance, the pKa of the green alpha-hydrogen is about 20, and the pKa of the blue alpha-hydrogen is actually about 10 .Wirkmechanismus
The mechanism of action of acetoacetic ester derivatives involves the formation of enolates. The enolate will preferentially form on the shared alpha-carbon . Sodium tetradecyl sulfate, a related compound, is a potent toxin for endothelial cells, effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
70938-05-5 |
|---|---|
Produktname |
Tetradecyl acetoacetate |
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
tetradecyl 3-oxobutanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h3-16H2,1-2H3 |
InChI-Schlüssel |
FUCMCKCYPNPVSS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CC(=O)C |
Andere CAS-Nummern |
70938-05-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




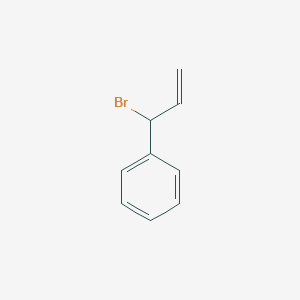
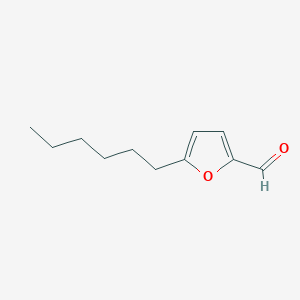

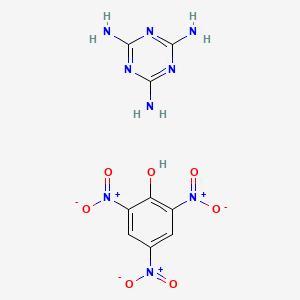
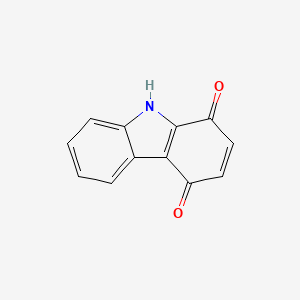
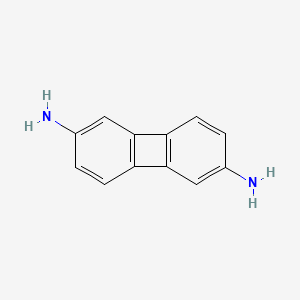

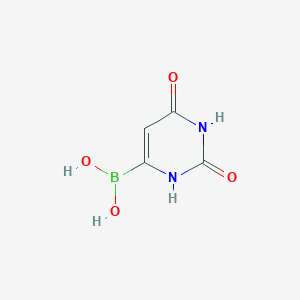
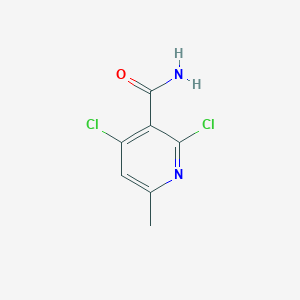
![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)
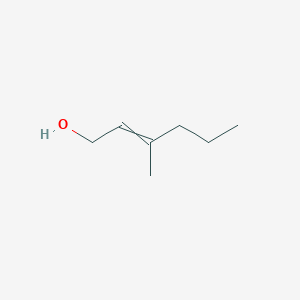
![1,7-Diazaspiro[4.4]nonane-2,6-dione](/img/structure/B3193340.png)
